molecular formula C₁₆H₁₄F₃N₃O₂S B1663461 Mao-B-IN-1 CAS No. 1124198-17-9

Mao-B-IN-1

货号 B1663461
CAS 编号: 1124198-17-9
分子量: 369.4 g/mol
InChI 键: ZVHVXPKTOZCJJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Mao-B-IN-1” is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . It is used for the research of neurological diseases .


Chemical Reactions Analysis

MAO-B is involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by “Mao-B-IN-1” would prevent this reaction, thereby increasing the availability of these neurotransmitters .

科学研究应用

精神病学和神经学中的MAO-B抑制剂

  • Mao-B-IN-1作为一种MAO-B抑制剂,在临床上用于治疗神经疾病,特别是帕金森病(Finberg & Rabey, 2016)
  • 像Mao-B-IN-1这样的药物通过选择性抑制MAO-B对大脑中的多巴胺代谢至关重要,并且已经研究了它在帕金森病中潜在的神经保护作用(Yamada & Yasuhara, 2004)

神经保护特性

  • Mao-B-IN-1和类似的MAO-B抑制剂已经被研究其在各种神经退行性疾病中的神经保护和神经拯救特性,可能独立于它们的MAO-B抑制作用(Song et al., 2013)

在治疗抑郁症中的作用

  • 尽管主要用于神经疾病,像Mao-B-IN-1这样的MAO-B抑制剂也已经被探讨其在治疗抑郁症中的潜在作用,尽管结果参差不齐,并且重点放在它们与其他治疗方法的相互作用上(Riederer et al., 2004)

分子和药理方面

  • 对Mao-B-IN-1等MAO-B抑制剂的研究涉及对它们的分子结构和功能的详细了解,这对于开发针对各种神经退行性疾病的新药物是至关重要的(Ramsay, 2016)

治疗其他神经退行性疾病的潜力

  • MAO-B抑制剂的药理效应,包括Mao-B-IN-1,在帕金森病之外也不仅限于其他神经退行性疾病,如阿尔茨海默病,它们的神经保护作用正在被研究中(Szökő等,2018)

未来发展和应用

  • 持续的研究继续探索新的选择性MAO-B抑制剂,重点在于理解它们的结合相互作用并开发更有效的神经退行性疾病疗法(Carradori & Silvestri, 2015)

安全和危害

While specific safety and hazard information for “Mao-B-IN-1” was not found, it’s important to note that MAO-B inhibitors can have various adverse effects such as dizziness, nausea, vomiting, lightheadedness, fainting, etc . Therefore, new MAO-B inhibitors are being developed to minimize these side effects .

未来方向

The development of new MAO-B inhibitors like “Mao-B-IN-1” is an active area of research, particularly for the treatment of neurodegenerative disorders like Parkinson’s disease . Future work will likely focus on improving the efficacy and safety profile of these inhibitors, as well as exploring their potential in treating other conditions .

属性

IUPAC Name

1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVXPKTOZCJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mao-B-IN-1

Synthesis routes and methods

Procedure details

Prepared from 5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-cyanopiperidine by the method described in Example 2 Method B reversing the order of addition such that solid acid chloride was added to a THF solution of triethylamine and piperidine derivative. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried then chromatographed on a short column of silica gel with EtOAc as eluant to afford product as a colorless solid (91 mg, 61%). 1H NMR (CDCl3) 1.91-2.06 (m, 4H), 2.37 (d, J=1.3, 3H), 2.97-3.03 (m, 1H), 3.71-3.79 (m, 2H), 3.90-3.98 (m, 2H), 7.34 (d, J=4.0, 1H), 7.47 (d, J=4.0, 1H). 13C NMR 7.9, 26.5, 28.9, 43.6, 114.8, 118.7 (q, J=271), 120.8, 128.1, 129.5, 131.7, 139.4, 155.2 (q, J=40), 157.8, 162.9. 19F NMR −63.2. LC/MS 6.18 min, [M+1]+ 370.
Name
5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mao-B-IN-1
Reactant of Route 2
Reactant of Route 2
Mao-B-IN-1
Reactant of Route 3
Reactant of Route 3
Mao-B-IN-1
Reactant of Route 4
Mao-B-IN-1
Reactant of Route 5
Reactant of Route 5
Mao-B-IN-1
Reactant of Route 6
Reactant of Route 6
Mao-B-IN-1

Citations

For This Compound
7
Citations
A Holt, GB Baker - Naunyn-Schmiedeberg's archives of pharmacology, 1996 - Springer
… Inhibition of MAO-B in 1 : 8 homogenates was modest (12%) and was not significantly reduced by homogenate dilution. The concentration of 5-hydroxyindole-3-acetic acid, measured …
Number of citations: 31 link.springer.com
C Shiuan, JC Shih, H Mei-Chich, X Qiu-Ping - Biochemical pharmacology, 1987 - Elsevier
… (A) One hundred and thirty micrograms of purifiedbeef liver MAOB in 1 ml of 50 mM ohosnhate buffer. DH 7.4. was incubated at 37” for 1 hr in ‘the presence of’ b.3 d [3H]pargyline (0.34 …
Number of citations: 7 www.sciencedirect.com
MJ Hogan - 1988 - search.proquest.com
Monoamine oxidases A and B (MAO A and MAO B) are integral proteins of the outer mitochondrial membrane that catalyze the oxidative deamination of a number of physiologically …
Number of citations: 2 search.proquest.com
C Cleren, C Vilpoux, N Dourmap, JJ Bonnet… - Brain research, 1999 - Elsevier
… For its part, the exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by MAO B in 1-methyl-4-phenylpyridinium (MPP + ) which is very efficiently …
Number of citations: 12 www.sciencedirect.com
Y Cha, SH Lee, SK Jang, H Guo, YH Ban… - Toxicology and applied …, 2017 - Elsevier
This study investigated the effects of a silk peptide fraction obtained by incubating silk proteins with Protease N and Neutrase (SP-NN) on cognitive dysfunction of Alzheimer disease …
Number of citations: 17 www.sciencedirect.com
D Park, SH Lee, YJ Choi, DK Bae, YH Yang… - The Korean Society of …, 2011 - biomolther.org
… In addition to a direct cytoprotective activity, it was reported that an extract of silkworm prevented reduction of dopamine concentration by inhibiting MAO-B in 1-methyl-4- …
Number of citations: 19 www.biomolther.org
MEFNE PATOLOGICA, ET DI CELLULE - core.ac.uk
… Il meccanismo di neurotossicità da MPTP prevede la sua attivazione da parte delle MAO-B in 1-metil-4-fenilpiridinio (MPP+; Ciba et al., 1984). L’MMP+ riesce a penetrare nei neuroni …
Number of citations: 0 core.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。